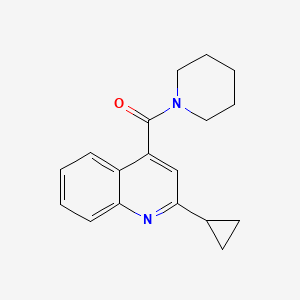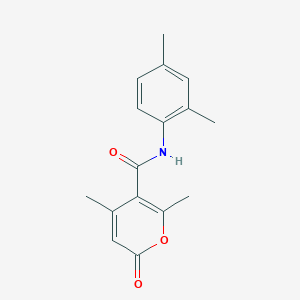
3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide, also known as compound A, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
作用機序
Compound A works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it inhibits the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses in the body. By inhibiting PDE4, 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A can reduce inflammation and immune responses, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Compound A has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific conditions and cell types used.
将来の方向性
There are a number of future directions for research on 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A and its potential therapeutic applications in various diseases.
合成法
Compound A can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-aminopyridine and phthalic anhydride to form 3-(pyridin-3-yl) phthalic acid. This is followed by the reaction of the acid with thionyl chloride to form 3-(pyridin-3-yl) phthalic acid chloride. The acid chloride is then reacted with 6-pyrrolidin-1-ylpyridine-3-amine to form the intermediate 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide, which is further reacted with ethyl isocyanate to form the final product, 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A.
科学的研究の応用
Compound A has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-2-25-20(27)16-8-4-3-7-15(16)18(23-25)19(26)22-14-9-10-17(21-13-14)24-11-5-6-12-24/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPIMJDDSKEBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)






![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)


![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)